4-Bromobenzenesulfonylacetamide Oxime: Structural Profiling, Reactivity Pathways, and Synthetic Applications
4-Bromobenzenesulfonylacetamide Oxime: Structural Profiling, Reactivity Pathways, and Synthetic Applications
Executive Summary
In the landscape of modern synthetic chemistry and drug development, bifunctional building blocks are highly sought after for their ability to rapidly generate molecular complexity. 4-Bromobenzenesulfonylacetamide oxime (CAS: 886499-72-5) is a privileged scaffold characterized by two orthogonal reactive poles: an electron-deficient arylsulfonyl moiety and a nucleophilic, chelating amidoxime group. This in-depth technical guide explores the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for this compound, providing researchers with a blueprint for its application in heterocycle synthesis, photoredox catalysis, and medicinal chemistry.
Chemical Identity and Physicochemical Profiling
The structural architecture of 4-bromobenzenesulfonylacetamide oxime dictates its versatile reactivity. The electron-withdrawing nature of the sulfonyl group significantly increases the C-H acidity of the adjacent methylene bridge, while the para-bromo substituent serves as an ideal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | 4-Bromobenzenesulfonylacetamide oxime |
| CAS Number | 886499-72-5[1] |
| Synonyms | 2-((4-Bromophenyl)sulfonyl)-N'-hydroxyacetimidamide |
| Molecular Formula | C8H9BrN2O3S |
| Molecular Weight | 293.14 g/mol |
| Physical State | Solid (Crystalline) |
| Purity (Commercial Standard) | ≥ 98.0% |
| Structural Features | Arylsulfonyl group, Amidoxime (-C(=NOH)NH2), Aryl bromide |
Mechanistic Reactivity & Synthetic Utility
Amidoxime-Driven Heterocycle Synthesis and NO Donation
The amidoxime functional group is a well-documented bioisostere for carboxylic acids and a critical precursor for the synthesis of 1,2,4-oxadiazoles. Beyond structural applications, amidoximes possess unique pharmacological properties. Biological studies have demonstrated that the C=N-OH moiety can be selectively oxidized by CYP450 enzymes in vivo to release nitric oxide (NO), making amidoxime derivatives highly valuable in the design of cardiovascular therapeutics and targeted oncological agents[2].
Arylsulfonylacetamide-Driven Radical Carboamination
Recent breakthroughs in photoredox catalysis have repurposed arylsulfonylacetamides as powerful bifunctional reagents for the intermolecular aminoarylation of alkenes. When subjected to visible-light photoredox conditions (e.g., using an Iridium(III) photocatalyst), the arylsulfonylacetamide acts as both a nitrogen and aryl donor[3].
The mechanism relies on the single-electron oxidation of an electron-rich alkene to form a radical cation. This intermediate is nucleophilically trapped by the arylsulfonylacetamide. The resulting adduct undergoes a radical Smiles-Truce rearrangement (a 1,5-aryl shift from sulfur to carbon), followed by the extrusion of sulfur dioxide (desulfonylation). This entropically driven cascade elegantly forges both C-N and C-C bonds in a single, highly stereoselective operation[4].
Photoredox-catalyzed radical Smiles-Truce rearrangement using arylsulfonylacetamides.
Experimental Workflows (Self-Validating Protocols)
As a Senior Application Scientist, it is critical to ensure that every synthetic protocol is not just a list of instructions, but a self-validating system governed by thermodynamic and kinetic controls.
Protocol A: Synthesis of 4-Bromobenzenesulfonylacetamide Oxime from Nitrile
This methodology details the conversion of 4-bromobenzenesulfonylacetonitrile to the target amidoxime via nucleophilic addition of hydroxylamine[2].
Step-by-Step Methodology & Causality:
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Reagent Preparation: Dissolve 1.0 equivalent of 4-bromobenzenesulfonylacetonitrile in absolute ethanol to achieve a 0.2 M concentration.
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Base Activation: Add 2.0 equivalents of sodium carbonate (Na₂CO₃) followed by 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl).
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Causality: The inorganic base (Na₂CO₃) is strictly required to deprotonate the hydrochloride salt, liberating the free, highly nucleophilic hydroxylamine base in situ. Ethanol is utilized as the solvent because it solubilizes the organic nitrile while allowing the inorganic salts to remain partially suspended, driving the reaction equilibrium forward without causing premature hydrolysis of the nitrile.
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Reaction Execution: Heat the heterogeneous mixture to a gentle reflux (75–80 °C) under a nitrogen atmosphere for 4–6 hours.
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In-Process Control (IPC) & Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) eluent. The starting nitrile will be consumed, and a significantly lower-Rf, UV-active spot (the highly polar amidoxime) will emerge. Liquid Chromatography-Mass Spectrometry (LC-MS) must be used to confirm the product mass; look for the [M+H]⁺ peak at m/z 293.0 and 295.0. The 1:1 isotopic ratio is a self-validating signature of the intact bromine atom.
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Work-up & Isolation: Cool the reaction mixture to room temperature. Filter the suspension to remove unreacted Na₂CO₃ and NaCl byproducts. Concentrate the filtrate in vacuo.
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Purification: Triturate the crude residue with cold distilled water to dissolve and remove any residual hydroxylamine. Filter the resulting crystalline solid and dry under high vacuum to afford the pure product.
Workflow for the synthesis of 4-bromobenzenesulfonylacetamide oxime.
Protocol B: Cyclodehydration to 1,2,4-Oxadiazole Derivatives
Amidoximes are readily converted into 1,2,4-oxadiazoles, which are highly stable, metabolically resistant heterocyclic bioisosteres for esters and amides.
Step-by-Step Methodology & Causality:
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O-Acylation: To a solution of 4-bromobenzenesulfonylacetamide oxime (1.0 eq) in anhydrous DMF, add an appropriate carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq). Stir at room temperature for 2 hours.
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Causality: The EDC/HOBt coupling system activates the carboxylic acid to form an active ester. The highly nucleophilic hydroxyl oxygen of the amidoxime rapidly attacks this electrophilic center, forming an O-acyl amidoxime intermediate.
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Cyclodehydration: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and heat the mixture to 110 °C for 12 hours.
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Causality: Elevated temperatures provide the activation energy required for the intramolecular condensation. The basic conditions facilitate the removal of water (as a leaving group), driving the ring closure to form the thermodynamically stable 1,2,4-oxadiazole.
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Validation (IPC): Reaction completion is strictly validated by LC-MS. The successful cyclization is confirmed by a mass shift of -18 Da (corresponding to the loss of H₂O) from the intermediate O-acyl mass target.
References
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Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: Molecules (Basel, Switzerland), 2019 Jul 5;24(13):2470. (Indexed in PMC) URL:[Link]
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Arylsulfonylacetamides as bifunctional reagents for alkene aminoarylation Source: Science, 2018 Sep 28;361(6409):1369-1373. (Indexed in PMC) URL:[Link]
Sources
- 1. 4-Bromobenzenesulfonylacetamide oxime | CymitQuimica [cymitquimica.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylsulfonylacetamides as bifunctional reagents for alkene aminoarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
